molecular formula C16H11ClFN3S B2880522 3-((2-Chloro-6-fluorobenzyl)thio)-6-(pyridin-4-yl)pyridazine CAS No. 896058-53-0

3-((2-Chloro-6-fluorobenzyl)thio)-6-(pyridin-4-yl)pyridazine

Cat. No.: B2880522
CAS No.: 896058-53-0
M. Wt: 331.79
InChI Key: QGUALCGJXNGCIA-UHFFFAOYSA-N
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Description

3-((2-Chloro-6-fluorobenzyl)thio)-6-(pyridin-4-yl)pyridazine is a complex organic compound that features a pyridazine core substituted with a pyridinyl group and a thioether linkage to a chlorofluorobenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Chloro-6-fluorobenzyl)thio)-6-(pyridin-4-yl)pyridazine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridazine Core: Starting with a suitable dicarbonyl compound, the pyridazine ring can be formed through a condensation reaction with hydrazine.

    Substitution with Pyridinyl Group: The pyridazine core can then be functionalized with a pyridinyl group using a cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Thioether Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-((2-Chloro-6-fluorobenzyl)thio)-6-(pyridin-4-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon with hydrogen gas.

    Substitution: The chlorofluorobenzyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Amines, thiols, bases like sodium hydroxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

3-((2-Chloro-6-fluorobenzyl)thio)-6-(pyridin-4-yl)pyridazine has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features, which may interact with biological targets.

    Materials Science: The compound’s electronic properties can be studied for applications in organic electronics or as a precursor for advanced materials.

    Biological Studies: Its interactions with enzymes or receptors can be investigated to understand its biological activity and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 3-((2-Chloro-6-fluorobenzyl)thio)-6-(pyridin-4-yl)pyridazine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The thioether linkage and the pyridazine core could play crucial roles in binding to the target site, influencing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

Similar Compounds

    3-((2-Chlorobenzyl)thio)-6-(pyridin-4-yl)pyridazine: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    3-((2-Fluorobenzyl)thio)-6-(pyridin-4-yl)pyridazine: Lacks the chlorine atom, potentially altering its chemical properties.

    3-((2-Chloro-6-fluorobenzyl)thio)-6-(pyridin-3-yl)pyridazine: The position of the pyridinyl group is different, which may influence its binding interactions and overall activity.

Uniqueness

The presence of both chlorine and fluorine atoms in the benzylthio group of 3-((2-Chloro-6-fluorobenzyl)thio)-6-(pyridin-4-yl)pyridazine makes it unique compared to its analogs. These halogen atoms can significantly influence the compound’s electronic properties, reactivity, and potential interactions with biological targets.

Properties

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-6-pyridin-4-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClFN3S/c17-13-2-1-3-14(18)12(13)10-22-16-5-4-15(20-21-16)11-6-8-19-9-7-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGUALCGJXNGCIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CSC2=NN=C(C=C2)C3=CC=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClFN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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